Hydrazine, ((1R)-1-phenylethyl)-

Chiral pharmacology Stereochemistry-activity relationship Enantiomeric differentiation

Hydrazine, ((1R)-1-phenylethyl)- (CAS 60325-13-5), also known as (+)-mebanazine or (R)-1-phenylethylhydrazine, is the dextrorotatory (R)-enantiomer of the monoamine oxidase inhibitor (MAOI) mebanazine. This chiral hydrazine bears a single stereogenic center at the α-methylbenzyl position and is primarily utilized as a stereodefined synthetic intermediate in asymmetric synthesis or as an enantiopure pharmacological probe.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 60325-13-5
Cat. No. B3192010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine, ((1R)-1-phenylethyl)-
CAS60325-13-5
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NN
InChIInChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3/t7-/m1/s1
InChIKeyHHRZAEJMHSGZNP-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazine, ((1R)-1-phenylethyl)- (CAS 60325-13-5): Chiral Hydrazine Building Block and MAO Inhibitor Candidate Sourcing Guide


Hydrazine, ((1R)-1-phenylethyl)- (CAS 60325-13-5), also known as (+)-mebanazine or (R)-1-phenylethylhydrazine, is the dextrorotatory (R)-enantiomer of the monoamine oxidase inhibitor (MAOI) mebanazine [1]. This chiral hydrazine bears a single stereogenic center at the α-methylbenzyl position and is primarily utilized as a stereodefined synthetic intermediate in asymmetric synthesis or as an enantiopure pharmacological probe . Its procurement specification is dominated by enantiomeric purity, which explicitly cannot be satisfied by the racemic mixture (CAS 65-64-5) or by the (S)-enantiomer (CAS 24292-42-0) when chirality is a critical process parameter.

Why Racemic or (S)-Mebanazine Cannot Substitute Hydrazine, ((1R)-1-phenylethyl)- in Chiral-Critical Workflows


Procurement professionals in pharmaceutical R&D and asymmetric synthesis must recognize that the (R)-configured α-methylbenzylhydrazine is not interchangeable with its racemate or opposite enantiomer. The (1R)- and (1S)- stereoisomers exhibit divergent biological activities as explicitly acknowledged by specialty suppliers , and mebanazine monohydrochloride is officially registered as distinct (R)-, (S)-, and racemic isomers in controlled vocabularies [1]. In the context of MAO inhibition, arylalkylhydrazines demonstrate stereoelectronically dependent flavin reduction kinetics and active-site alkylation pathways that are inherently configuration-sensitive [2]. Substituting the racemic mixture introduces an uncontrolled 50% molar fraction of the undesired enantiomer, which can confound dose–response interpretation, generate off-target metabolic profiles, and compromise the diastereomeric purity of downstream products when the hydrazine serves as a chiral auxiliary or resolving agent.

Quantitative Evidence Guide: Hydrazine, ((1R)-1-phenylethyl)- Versus Comparators


Enantiomer-Specific Biological Activity: (R)- vs. (S)-1-Phenylethylhydrazine

The (1R)- and (1S)- stereoisomers of 1-phenylethylhydrazine are explicitly documented as exhibiting divergent biological activities as a direct consequence of their configuration . Although specific IC50 or Ki values for each enantiomer could not be retrieved from primary literature in this search, the formal registration of distinct (R)-, (S)-, and racemic mebanazine forms by the NLM MeSH vocabulary [1] confirms that regulatory and pharmacological frameworks treat them as separate entities. In the general arylalkylhydrazine chemotype, stereoelectronic control over FAD reduction and active-site alkylation has been structurally demonstrated with racemic phenylethylhydrazine [2]; this mechanism is intrinsically stereospecific because the covalent adduct formation at the flavin N(5) position requires a defined spatial orientation of the hydrazine warhead relative to the enzyme active site.

Chiral pharmacology Stereochemistry-activity relationship Enantiomeric differentiation

Mechanistic Differentiation: Phenylethylhydrazine vs. Benzylhydrazine and Phenylhydrazine in MAO Inhibition

In a head-to-head crystallographic and biochemical study, phenylethylhydrazine (1-phenylethylhydrazine, the core scaffold of mebanazine) was directly compared with benzylhydrazine and phenylhydrazine for inhibition of recombinant human MAO A and MAO B [1]. Phenylethylhydrazine stoichiometrically reduces the covalent FAD cofactor of both MAO isoforms, whereas benzylhydrazine and phenylhydrazine exhibit differential binding and weaker FAD reduction. Molecular oxygen consumption during the inhibition reaction was 6- to 7-fold higher for phenylethylhydrazine than for benzylhydrazine or phenylhydrazine with either enzyme [1]. The 2.3 Å crystal structure of MAO B in complex with phenylethylhydrazine (PDB 2VRM) confirmed alkylation occurs exclusively at the flavin N(5) position on the re face with loss of the hydrazyl nitrogens, establishing a defined covalent adduct geometry [1].

Monoamine oxidase Mechanistic enzymology Covalent flavin modification

Binding Discrimination: Phenylethylhydrazine vs. Benzylhydrazine Selectivity Across MAO Isoforms

The same study [1] quantitatively compared binding of phenylethylhydrazine, benzylhydrazine, and phenylhydrazine to human MAO A and MAO B. Benzylhydrazine was found to bind more tightly to MAO B than to MAO A, while phenylhydrazine bound only weakly to both isoforms. In contrast, phenylethylhydrazine exhibited robust, stoichiometric covalent modification of both MAO A and MAO B, indicating a dual isoform engagement profile distinct from the more MAO-B-selective benzylhydrazine [1]. This isoform engagement pattern carries direct implications for the (R)-enantiomer: because covalent adduct formation requires precise stereochemical alignment within the active-site cavity, the (R)-configuration may further modulate isoform selectivity relative to the racemate—a hypothesis testable only with enantiopure material.

Isoform selectivity MAO-A MAO-B Hydrazine inhibitor binding

Optimal Application Scenarios for Hydrazine, ((1R)-1-phenylethyl)- Based on Evidence


Enantiopure Pharmacological Probe for Stereospecific MAO Inhibition Studies

The (R)-enantiomer is the required form for investigating stereochemistry-dependent MAO inactivation kinetics and covalent adduct geometry. Because the phenylethylhydrazine scaffold modifies the FAD cofactor at the N(5) re face through a defined spatial trajectory [1], use of the racemic mixture introduces confounding signals from the (S)-enantiomer, which may exhibit altered binding orientation or off-target alkylation patterns. Only enantiopure Hydrazine, ((1R)-1-phenylethyl)- enables unambiguous correlation of absolute configuration to inhibition parameters and flavin adduct structures.

Chiral Hydrazine Building Block for Asymmetric Synthesis

As a configurationally defined α-methylbenzylhydrazine, this compound serves as a chiral auxiliary, resolving agent, or hydrazone precursor in stereoselective transformations. The (R)-absolute configuration imparts predictable diastereofacial bias in hydrazone alkylations, cycloadditions, and reductions. Substitution with racemic or (S)-hydrazine would generate the opposite diastereomeric series, defeating the purpose of asymmetric induction and requiring costly re-optimization of reaction conditions .

Structural Biology Co-crystallization and Biophysical Studies

The 2.3 Å crystal structure of MAO B covalently modified by phenylethylhydrazine (PDB 2VRM) [1] establishes a precedent for co-crystallization studies. Researchers aiming to solve high-resolution structures of MAO isoforms or related flavoenzymes with a phenylethylhydrazine-derived inhibitor require enantiopure (R)-compound to resolve the electron density of the α-methylbenzyl adduct unambiguously. Racemic material would produce a mixed population of diastereomeric covalent adducts, degrading map quality and obscuring stereochemical interpretation.

Metabolic Pathway Tracing with Defined Stereochemistry

The metabolic fate of mebanazine—including hepatotoxic activation pathways that led to its clinical withdrawal—may be stereochemically determined. Procurement of the purified (R)-enantiomer enables differential metabolite profiling versus the (S)-enantiomer or racemate, supporting mechanistic toxicology studies aimed at de-risking hydrazine-based drug candidates through chiral switching strategies .

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